Chemical Identification
The compound tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a synthetic organic molecule with the chemical formula C17H24N4O3 and a molecular weight of 332.4 g/mol. It is recognized by its CAS number 1001180-21-7 and has several synonyms, including EOS-60388 and GDC-0068 INT .
Source
This compound is primarily synthesized for research and pharmaceutical applications, particularly in the development of inhibitors targeting specific biological pathways, such as those involving protein kinase B (AKT) .
Classification
The compound belongs to the class of piperazine derivatives and is categorized under pyrimidine-based compounds. It exhibits potential pharmacological activity, which makes it significant in medicinal chemistry.
Synthesis Methods
The synthesis of tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves several steps that include the formation of the cyclopentapyrimidine core followed by piperazine coupling. Key methods include:
Reactions Involving the Compound
The compound can undergo various chemical reactions typical of piperazine derivatives, including:
These reactions are essential for modifying the compound to enhance its pharmacological properties or develop new derivatives .
The mechanism of action for tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate primarily involves inhibition of specific kinases, such as AKT. By binding to the active site of these kinases, it prevents substrate phosphorylation, thereby disrupting signaling pathways associated with cell growth and survival.
Research indicates that compounds similar to this one can exhibit significant inhibitory effects on cancer cell lines by modulating pathways involved in apoptosis and cell proliferation .
Physical Properties
Chemical Properties
The primary applications of tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate include:
The synthesis of enantiomerically pure (R)-piperazine derivatives necessitates precise chiral resolution strategies integrated into multi-step sequences. A common approach involves the late-stage resolution of racemic tert-butyl piperazine carboxylates using chiral acids. Di-p-toluoyl-D-tartaric acid (DPTTA) efficiently resolves racemic tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate through diastereomeric salt formation, yielding the (R)-enantiomer with >98% enantiomeric excess (ee) after recrystallization [1] [6]. Enzymatic resolution offers a complementary strategy. Lipase-catalyzed asymmetric acetylation of prochiral intermediates—such as 3-(aminomethyl)-5-methylcyclopenta[d]pyrimidin-7(6H)-one—using vinyl acetate in organic solvents achieves moderate enantioselectivity (E = 25–30). However, this method requires optimization to enhance efficiency for large-scale applications [1] [3].
Chiral auxiliaries provide an alternative pathway. (S)-1-Phenylethylamine serves as a temporary chiral director during piperazine ring formation, enabling diastereoselective alkylation. Subsequent hydrogenolytic cleavage furnishes the (R)-piperazine building block without racemization. While this method delivers high chiral purity (>99% ee), it introduces two additional synthetic steps, impacting overall yield [6].
Table 1: Chiral Resolution Methods for (R)-Piperazine Derivatives
Method | Key Reagent/Catalyst | Enantiomeric Excess (ee) | Yield | Limitations |
---|---|---|---|---|
Diastereomeric Salt Formation | Di-p-toluoyl-D-tartaric acid | >98% | 30–35% | Moderate yield, solvent-intensive |
Enzymatic Resolution | Candida antarctica Lipase B | 85–90% | 25–30% | Requires optimization, moderate E-value |
Chiral Auxiliary | (S)-1-Phenylethylamine | >99% | 40–45%* | Added synthetic steps (*post-cleavage) |
Asymmetric catalysis streamlines the introduction of tert-butyl carboxylate (Boc) protection while controlling stereochemistry at the piperazine C- or N-atoms. Copper(I)/(S)-Segphos complexes catalyze the enantioselective N-arylation of unprotected piperazine with tert-butyl 4-bromophenyl carbonate, generating chiral N-aryl piperazines with 92% ee. Subsequent hydrogenation and Boc protection yield the (R)-Boc-piperazine precursor. This method avoids pre-protection/deprotection sequences but requires meticulous control of catalyst loading and temperature to suppress diarylation side products [6].
Organocatalytic desymmetrization of meso-piperazine derivatives represents a novel strategy. Thiourea-based catalysts promote the asymmetric Boc protection of piperazine-1,4-dicarboxylates, achieving high regioselectivity for the mono-Boc-protected (R)-monoacid (90% ee). Key to success is the use of Boc₂O in toluene at –40°C, minimizing di-Boc formation [1] [6].
Table 2: Catalytic Asymmetric Boc Protection Strategies
Catalytic System | Substrate | Conditions | ee (%) | Selectivity |
---|---|---|---|---|
Cu(I)/(S)-Segphos | Unprotected piperazine | Toluene, 60°C, 24 h | 92 | Monoarylation: 85% |
Thiourea Organocatalyst | Piperazine-1,4-dicarboxylate | Toluene, –40°C, Boc₂O | 90 | Monoprotection: >95% |
Pd(0)/(R)-BINAP | 4-Triflate-piperazinone | DMF, K₂CO₃, 80°C | 88 | C–C bond formation |
Regioselective modification of the cyclopenta[d]pyrimidin-7-one core is critical for introducing pharmacophores at C6. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively targets the C6 position of 5-methylcyclopenta[d]pyrimidin-7(6H)-one, yielding 6-bromo-5-methyl derivatives in >95% regioselectivity. This preference arises from the enolizable lactam moiety adjacent to the methyl group, generating a stabilized enolate for electrophilic attack [1] [3].
Transition-metal-catalyzed C–H functionalization offers direct C6 derivatization. Cp*Co(III) catalysts enable the coupling of 4-chlorocyclopenta[d]pyrimidin-7-ones with alkynes via C–H activation, forming cyclopenta-fused carbazoles regioselectively. The 4-chloro substituent acts as a transient directing group, facilitating ortho-C–H activation at C6. Post-coupling hydrolysis removes the directing group, restoring the native pyrimidine [9]. Pd-catalyzed Suzuki-Miyaura cross-coupling further diversifies C6-brominated intermediates. Using Pd(dppf)Cl₂ and aqueous K₂CO₃ in toluene/ethanol, aryl boronic acids couple efficiently (85–92% yield), enabling the introduction of (hetero)aryl, vinyl, or alkyl groups critical for bioactivity optimization [1] [3].
The choice between solution-phase and solid-phase synthesis significantly impacts the scalability and purity of the target compound. Solution-phase synthesis excels in large-scale (>1 kg) production due to simplified solvent management and lower resin costs. A hybrid approach anchors the cyclopenta[d]pyrimidin-7-one core to a soluble polyethylene glycol (PEG) support via a cleavable ester linker. Piperazine coupling and Boc protection occur in solution, followed by precipitation-driven purification after each step. This method achieves 85% crude purity for the target compound at 1 kg scale, reducing purification costs by >50% compared to traditional chromatography [2] [7].
Solid-phase synthesis using 2-chlorotrityl chloride resin enables rapid assembly with minimal purification. The cyclopenta[d]pyrimidinone is loaded onto the resin via its C7-ketone, followed by piperazine coupling and Boc protection. Mild cleavage with 1% trifluoroacetic acid (TFA) in dichloromethane releases the product without epimerization. While this method achieves >90% stepwise yield for sequences under 8 steps, resin costs and peptide-like byproducts (e.g., deletion sequences from incomplete coupling) limit its utility beyond 100 g scale. Automated continuous-flow solid-phase reactors improve mass transfer but require specialized equipment [2] [5] [7].
Table 3: Phase-Comparison for Key Synthesis Parameters
Parameter | Solution-Phase (Hybrid PEG) | Solid-Phase (Chlorotrityl Resin) |
---|---|---|
Scale Feasibility | >1 kg (commercial production) | <100 g (research scale) |
Crude Purity | 80–85% | 70–75%* |
Purification Cost | Low (precipitation) | High (HPLC after cleavage) |
Byproducts | <5% (hydrolyzed intermediates) | 15–20% (deletion sequences) |
Automation Potential | Moderate (batch reactors) | High (continuous-flow reactors) |
*Requires extensive HPLC purification post-cleavage
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9